molecular formula C9H10N2O5 B13611194 2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid CAS No. 25263-73-4

2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid

Cat. No.: B13611194
CAS No.: 25263-73-4
M. Wt: 226.19 g/mol
InChI Key: CPZRSVCJGXCDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O5 It is a derivative of phenylalanine, where the phenyl ring is substituted with a hydroxyl group at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid typically involves the nitration of 5-hydroxyphenylalanine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and degradation of the product. The reaction is followed by neutralization and purification steps to isolate the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group at the 2-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

  • Quinone derivatives from oxidation.
  • Amino derivatives from reduction.
  • Substituted phenylalanine derivatives from nucleophilic substitution.

Scientific Research Applications

2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. The hydroxyl group can form hydrogen bonds, enhancing the binding affinity to the target. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
  • 2-Amino-3-(4-nitrophenyl)propanoic acid
  • 2-Amino-3-(2-nitrophenyl)propanoic acid

Comparison:

    2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid: Similar structure but with the hydroxyl group at the 4-position. This positional difference can affect the compound’s reactivity and binding properties.

    2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and alter its biological activity.

    2-Amino-3-(2-nitrophenyl)propanoic acid: Lacks the hydroxyl group and has the nitro group at a different position, leading to different chemical and biological properties.

2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

25263-73-4

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(12)1-2-8(5)11(15)16/h1-3,7,12H,4,10H2,(H,13,14)

InChI Key

CPZRSVCJGXCDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.